5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261898-53-6
VCID: VC11770764
InChI: InChI=1S/C15H10F2O4/c1-21-15(20)12-3-2-8(7-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19)
SMILES: COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Molecular Formula: C15H10F2O4
Molecular Weight: 292.23 g/mol

5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS No.: 1261898-53-6

VCID: VC11770764

Molecular Formula: C15H10F2O4

Molecular Weight: 292.23 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid - 1261898-53-6

Description

The compound 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is a complex organic molecule that belongs to the class of benzoic acids. It is characterized by the presence of fluorine and methoxycarbonyl groups attached to a phenyl ring, which is further linked to a benzoic acid moiety. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.

Biological Activity

While specific biological activity data for 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is not available, compounds with similar structures often exhibit antimicrobial or antifungal properties. For example, derivatives of benzofurancarboxylic acids have shown antimicrobial activity against Gram-positive bacteria and fungi .

Potential Applications

  • Pharmaceuticals: Compounds with fluorine and methoxycarbonyl groups are often explored for their potential as pharmaceutical agents due to their ability to interact with biological targets.

  • Materials Science: The presence of fluorine can impart unique properties to materials, such as increased stability or reactivity.

Data Table

Given the lack of specific data on 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, a comparative table with similar compounds can provide insight into potential properties:

CompoundMolecular FormulaMolecular WeightLogP
3-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acidC15H11FO4274.2442.9775
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoateC16H13FO4288.27 -
CAS No. 1261898-53-6
Product Name 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Molecular Formula C15H10F2O4
Molecular Weight 292.23 g/mol
IUPAC Name 3-fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Standard InChI InChI=1S/C15H10F2O4/c1-21-15(20)12-3-2-8(7-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19)
Standard InChIKey QWYHVNOPMCLMIO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F
PubChem Compound 53227965
Last Modified Nov 23 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator